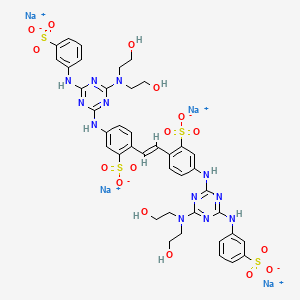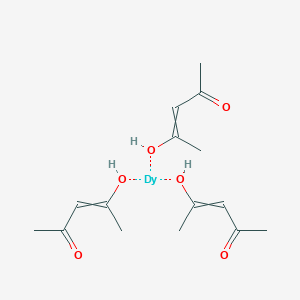
Dysprosium(III) acetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium(III) acetylacetonate is a chemical compound of dysprosium with the formula Dy(C5H7O2)3(H2O)n . It is a colorless solid . Its anhydrous form is stable in a dry atmosphere and it forms a hydrate in humid air . It can form Dy(acac)3·2CH3OH and Dy(acac)3·CH3OH·CH3CN in a methanol solution of acetonitrile .
Synthesis Analysis
Dysprosium(III) acetylacetonate can be prepared by reacting dysprosium or dysprosium hydride with acetylacetone . Dy(acac)3·EtOH·0.5Hacac (where Hacac represents acetylacetone) can be obtained by electrolysis of dysprosium cathode in ethanol solution of acetylacetone, which can be heated to generate Dy(acac)3 through Dy(acac)3·EtOH .Molecular Structure Analysis
The molecular structure of Dysprosium(III) acetylacetonate is complex and varies depending on the specific compound and its state. For example, in one study, a Dy4 complex with a rhomb-like arrangement of four Dy(III) ions was observed . In another study, a two-dimensional infinite layer structure was observed, with Dy(III) ions interconnected by deprotonated Hm-dobdc3− ligand .Chemical Reactions Analysis
The chemical reactions involving Dysprosium(III) acetylacetonate are complex and can vary depending on the specific conditions. For example, it has been reported that Dysprosium(III) acetylacetonate can be used to catalyze the addition reaction of norbornene and carbon tetrachloride .Physical And Chemical Properties Analysis
Dysprosium(III) acetylacetonate is a colorless solid . Its anhydrous form is stable in a dry atmosphere and it forms a hydrate in humid air . It can form Dy(acac)3·2CH3OH and Dy(acac)3·CH3OH·CH3CN in a methanol solution of acetonitrile . The compound has a molar mass of 459.827 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Single-Molecule Magnets (SMMs)
Dysprosium(III) acetylacetonate is used in the creation of single-molecule magnets (SMMs) . SMMs are composed of isolated molecules, usually with large spin angular momenta in the ground state and strong uniaxial magnetic anisotropies . They exhibit an extensive range of functional properties, like magnetic bistability , quantum tunneling of magnetization , and quantum coherence . Therefore, SMMs are being developed for application in memory storage and in the processing of quantum information .
Quantum Computing
Dysprosium(III) acetylacetonate is used in quantum computing . The compound’s potential uses in a variety of applications, such as quantum computing, were demonstrated when it was encapsulated in multi-walled carbon nanotubes (MWCNTs) using a capillary method .
Magnetic Materials in Devices
The magnetic susceptibilities of the Dysprosium(III) acetylacetonate complexes showed clear frequency dependence even inside the MWCNTs . This means that this hybrid can be used as magnetic materials in devices .
Synthesis of New Complexes
A new complex [Dy(C5H7O2)3(C5H5NO)]2·2CHCl3 has been synthesized by the reaction of pyridine-N-oxide with dysprosium (III) acetylacetonate . Each dysprosium atom is chelate-like coordinated by three acetylacetonate ligands and the oxygen atom from two bridging molecules of pyridine-N-oxide .
Magnetic Relaxation Research
The synthesized complex was shown to exhibit a frequency maximum under alternating current . At temperatures above 10 K, the maximum shifts to a higher frequency, which is characteristic of SMM behavior . This indicates the presence of Raman relaxation mechanisms, along with the Orbach mechanism .
Catalysts and Catalytic Reagents for Organic Synthesis
Because of this property, acetylacetonates are commonly used in various catalysts and catalytic reagents for organic synthesis .
Fabrication of Carbon Nanostructures
Dysprosium(III) acetylacetonate is used in the fabrication of various shapes of carbon nanostructures . This is demonstrated via the use of chemical vapor deposition (CVD) and laser evaporation techniques .
Safety and Hazards
Eigenschaften
IUPAC Name |
dysprosium;4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBFJHANLYDGFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24DyO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium(III) acetylacetonate | |
Q & A
Q1: What is the significance of studying the thermal stability and sublimation pressure of Dysprosium(III) acetylacetonate?
A1: Understanding the thermal stability and sublimation pressure of Dysprosium(III) acetylacetonate is crucial for its potential use in vapor deposition processes like Chemical Vapor Deposition (CVD) []. These properties directly influence the maximum theoretical growth rate and composition of thin films deposited using this compound as a precursor. By studying these parameters, researchers can optimize CVD processes to achieve desired film characteristics.
Q2: How does the study on the binuclear Dysprosium(III) acetylacetonate complex contribute to the field of single-molecule magnets (SMMs)?
A2: The research on the binuclear Dysprosium(III) acetylacetonate complex with pyridine-N-oxide provides insights into its potential as a single-molecule magnet (SMM) []. The study demonstrated that this complex exhibits slow magnetic relaxation behavior, a characteristic of SMMs. This finding is significant because SMMs have potential applications in high-density data storage, quantum computing, and molecular spintronics. Further investigation into this complex and similar compounds could lead to advancements in these areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


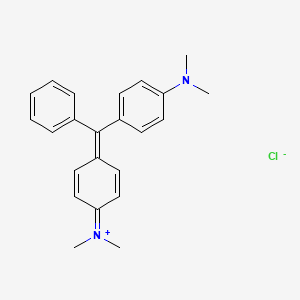
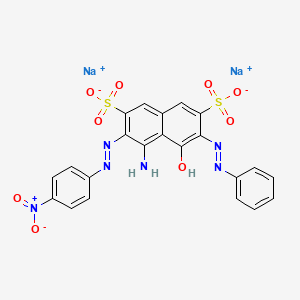
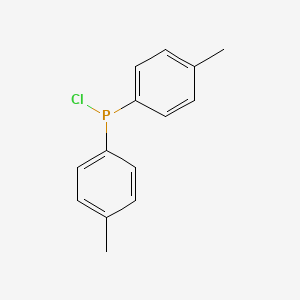



![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)
